molecular formula C22H13Br B3257764 1-Bromo-6-phenylpyrene CAS No. 294881-47-3

1-Bromo-6-phenylpyrene

Cat. No.: B3257764
CAS No.: 294881-47-3
M. Wt: 357.2 g/mol
InChI Key: UHPILNVIPDIPLG-UHFFFAOYSA-N
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Description

1-Bromo-6-phenylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. This compound is of significant interest in synthetic chemistry, materials science, and environmental studies due to its versatile properties .

Preparation Methods

The synthesis of 1-Bromo-6-phenylpyrene typically involves the bromination of pyrene followed by the introduction of a phenyl group. One common method is the electrophilic aromatic substitution reaction, where pyrene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromopyrene is then subjected to a Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of a palladium catalyst to yield this compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Bromo-6-phenylpyrene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form quinones and other oxygen-containing derivatives. Reagents such as potassium permanganate and chromium trioxide are often used.

    Reduction Reactions: The phenyl group can be reduced to form cyclohexyl derivatives using hydrogenation reactions with catalysts like palladium on carbon.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 1-Bromo-6-phenylpyrene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenyl group enhance its ability to participate in electrophilic and nucleophilic reactions, allowing it to modulate various biochemical pathways. The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications .

Comparison with Similar Compounds

1-Bromo-6-phenylpyrene can be compared with other bromopyrene derivatives such as:

  • 1-Bromopyrene
  • 2-Bromopyrene
  • 1,6-Dibromopyrene
  • 1,8-Dibromopyrene

These compounds share similar structural features but differ in the position and number of bromine atoms, which significantly impact their reactivity and applications.

Properties

IUPAC Name

1-bromo-6-phenylpyrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Br/c23-20-13-9-16-7-11-18-17(14-4-2-1-3-5-14)10-6-15-8-12-19(20)22(16)21(15)18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPILNVIPDIPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728083
Record name 1-Bromo-6-phenylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294881-47-3
Record name 1-Bromo-6-phenylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Next, 18.0 g (50.0 mmol) of 1,6-dibromopyrene, 6.10 g (50.0 mmol) of phenylboronic acid, and 1.16 g (1.0 mmol, 2 mol %) of tetrakis(triphenylphosphine)palladium(0) were loaded into a 300-ml three-necked flask, and air in the container was replaced with argon. Further, 150 ml of toluene and 75 ml (3 eq) of a 2M aqueous solution of sodium carbonate were added to the mixture, and the whole was refluxed under heat in an oil bath at 100° C. for 8 hours. After one night, the precipitate was separated by filtration, and the filtrate (toluene solution) was purified by column chromatography, whereby 11.6 g of 1-phenyl-6-bromopyrene were obtained (64.6% yield).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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